(2S,3S)-2-tert-butyl-3-phenylthiirane
Description
(2S,3S)-2-tert-butyl-3-phenylthiirane is a chiral thiirane derivative characterized by a three-membered sulfur-containing ring (thiirane) with a tert-butyl group at the C2 position and a phenyl group at the C3 position. Its stereochemistry at both chiral centers (2S,3S) confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and catalysis.
Key physicochemical properties include:
- Molecular formula: C₁₂H₁₆S
- Molecular weight: ~192.07 g/mol
- Stereochemistry: (2S,3S) configuration ensures enantiomeric specificity.
Properties
CAS No. |
62533-80-6 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
(2S,3S)-2-tert-butyl-3-phenylthiirane |
InChI |
InChI=1S/C12H16S/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
LJYHCTORFLGHIN-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](S1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-tert-butyl-3-phenylthiirane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiol group and a halide, facilitated by a base. The reaction conditions often require an aprotic solvent and a temperature-controlled environment to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and better stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-tert-butyl-3-phenylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can open the thiirane ring, leading to the formation of thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(2S,3S)-2-tert-butyl-3-phenylthiirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-tert-butyl-3-phenylthiirane involves its interaction with various molecular targets. The thiirane ring can undergo nucleophilic attack, leading to ring opening and the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting pathways such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Methyl-3-phenylthiirane (CAS 67921-36-2)
The closest structural analog is 2-methyl-3-phenylthiirane , which replaces the tert-butyl group with a methyl substituent at C2. Below is a detailed comparison:
Data Table: Key Property Comparison
| Property | (2S,3S)-2-tert-butyl-3-phenylthiirane | 2-Methyl-3-phenylthiirane |
|---|---|---|
| Molecular Formula | C₁₂H₁₆S | C₉H₁₀S |
| Molecular Weight (g/mol) | 192.07 | 150.24 |
| Substituent at C2 | tert-butyl (C₄H₉) | methyl (CH₃) |
| XlogP3-AA | ~3.9 (estimated) | 2.7 |
| TPSA (Ų) | 25.3 | 25.3 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 0 | 0 |
| Rotatable Bonds | 1 | 1 |
| Heavy Atoms | 13 | 9 |
| Complexity | ~200 (estimated) | 125 |
Key Findings
Steric Effects :
- The tert-butyl group in this compound creates substantial steric hindrance compared to the methyl group in 2-methyl-3-phenylthiirane. This bulkiness can slow reaction kinetics in nucleophilic ring-opening reactions or enhance stereoselectivity in asymmetric catalysis .
Lipophilicity: The tert-butyl derivative’s higher XlogP3-AA (~3.9 vs.
Stereochemical Stability :
- The (2S,3S) configuration, combined with the tert-butyl group, reduces the likelihood of racemization, making the compound more robust in enantioselective applications compared to less sterically hindered analogs.
Complexity and Reactivity :
- The tert-butyl analog’s higher molecular complexity (~200 vs. 125) reflects its branched architecture, which may limit rotational freedom but enhance binding specificity in host-guest interactions.
Broader Context: Other Thiirane Derivatives
While 2-methyl-3-phenylthiirane is the most direct analog, other thiiranes with varying substituents (e.g., 2-ethyl-3-phenylthiirane or 2-isopropyl-3-phenylthiirane) exhibit intermediate steric and electronic properties. For example:
- 2-Ethyl-3-phenylthiirane : Balances moderate steric bulk and lipophilicity (XlogP ~3.2).
- 2-Isopropyl-3-phenylthiirane : Offers greater steric hindrance than methyl but less than tert-butyl, with XlogP ~3.5.
Research Implications
- Catalysis : The tert-butyl derivative’s steric bulk may improve enantiomeric excess (ee) in asymmetric catalysis by restricting substrate access to specific chiral pockets.
- Material Science : Higher lipophilicity (XlogP) could enhance compatibility with hydrophobic polymers or coatings.
- Medicinal Chemistry : Increased membrane permeability may benefit drug design, though excessive bulk could hinder target binding.
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